4-Chloro-N-(3-methoxyphenyl)benzamide (CAS: 42182-03-6 ) is a high-purity benzanilide derivative characterized by its distinct orthorhombic crystalline architecture and robust amide stability.[1] While often utilized as a reference standard in X-ray crystallography to study hydrogen-bonding networks, its specific substitution pattern—combining an electron-withdrawing chlorine at the para-position of the benzoyl ring with an electron-donating methoxy group at the meta-position of the aniline ring—makes it a valuable pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, structural characterization, and its utility as a chemical building block for medicinal chemistry libraries.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identifiers
Parameter
Detail
IUPAC Name
4-Chloro-N-(3-methoxyphenyl)benzamide
CAS Number
42182-03-6
Molecular Formula
C₁₄H₁₂ClNO₂
Molecular Weight
261.70 g/mol
SMILES
COc1cccc(NC(=O)c2ccc(Cl)cc2)c1
InChI Key
BTAYICGHHCXPOG-UHFFFAOYSA-N
Physical Properties
Property
Value / Observation
Source
Appearance
Colourless needles
Saeed et al. (2008)
Crystal System
Orthorhombic, Space group P2₁2₁2₁
Saeed et al. (2008)
Solubility
Soluble in CHCl₃, DMSO, DMF; sparingly soluble in water
Experimental observation
LogP (Calc)
~3.2
PubChem
H-Bond Donors
1 (Amide NH)
Structural analysis
H-Bond Acceptors
2 (Amide Carbonyl, Methoxy Oxygen)
Structural analysis
Synthesis & Manufacturing Protocol
The following protocol is adapted from the crystallographic study by Saeed et al. (2008), optimized for high yield and purity suitable for structural analysis.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type conditions) where the lone pair of the aniline nitrogen attacks the carbonyl carbon of the acyl chloride.[1]
Figure 1: Optimized synthetic workflow for the production of 4-chloro-N-(3-methoxyphenyl)benzamide.
Structural Characterization & Applications
Crystallographic Insights
This compound is a "model benzanilide."[1] According to X-ray diffraction data, the molecule is nearly planar, facilitating strong intermolecular interactions.[1][2]
H-Bonding: Molecules are linked into chains along the a-axis via N—H[1][2][3]···O hydrogen bonds.[1][2][3]
Significance: This predictable packing makes it an excellent standard for calibrating force fields used in in silico docking studies of benzamide-based drugs.[1]
Medicinal Chemistry: The "Scaffold" Value
In drug discovery, this molecule represents a "privileged structure" fragment.[1]
Metabolic Stability: The 4-Chloro substituent blocks the para-position of the benzoyl ring, a common site for Cytochrome P450-mediated oxidation, thereby potentially increasing the metabolic half-life of the scaffold.[1]
Binding Interactions: The 3-Methoxy group acts as a hydrogen bond acceptor, often critical for orienting the molecule within a receptor pocket (e.g., kinase hinge regions).[1]
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the substituents.
Safety & Handling (SDS Highlights)
While specific toxicological data for this CAS is limited, handle as a standard irritant organic chemical.[1]
PPE: Nitrile gloves, safety glasses, and lab coat.[1]
Storage: Store at room temperature (15-25°C), protected from moisture.
References
Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008).[1][4] 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1976.[1][3]
Sigma-Aldrich. (n.d.).[1] 4-Chloro-N-(3-methoxyphenyl)benzamide Product Page. Retrieved from SigmaAldrich.com.
PubChem. (n.d.).[5][6] 4-Chloro-N-(4-methoxyphenyl)benzamide Compound Summary (Used for comparative physicochemical property estimation). National Library of Medicine.[1]
Therapeutic Potential of 4-Chloro-N-(3-methoxyphenyl)benzamide in Oncology: A Technical Guide
This guide provides an in-depth technical analysis of the therapeutic potential of the 4-chloro-N-(3-methoxyphenyl)benzamide scaffold in oncology. Given the specific chemical structure (CAS 42182-03-6), this document tre...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the therapeutic potential of the 4-chloro-N-(3-methoxyphenyl)benzamide scaffold in oncology. Given the specific chemical structure (CAS 42182-03-6), this document treats the compound as a representative N-arylbenzamide lead , synthesizing its potential based on established Structure-Activity Relationships (SAR) of the benzamide pharmacophore in cancer biology.
Executive Summary
4-chloro-N-(3-methoxyphenyl)benzamide represents a "privileged structure" in medicinal chemistry—the N-arylbenzamide scaffold. In the context of oncology, this molecular class exhibits significant polypharmacological potential, primarily targeting microtubule dynamics (tubulin polymerization) , TRPV1-mediated calcium signaling , and Sigma-2 receptor modulation .
This guide dissects the compound's therapeutic value as a lead candidate for identifying novel anticancer agents. It details the mechanistic rationale, experimental validation protocols, and optimization strategies required to transition this scaffold from a chemical probe to a potent drug candidate.
Chemical Identity & Structural Logic
The molecule consists of a 4-chlorobenzoyl moiety linked via an amide bond to a 3-methoxyaniline. This configuration is critical for its biological activity profile.
Core Scaffold: N-arylbenzamide (Mimics the cis-stilbene bridge of Combretastatin A-4).
Pharmacophore A (Acid side): 4-Chlorophenyl (Lipophilic pocket engagement).
Pharmacophore B (Amine side): 3-Methoxyphenyl (Hydrogen bond acceptor; mimics the colchicine trimethoxy ring).
Mechanism of Action: The "Three-Pillar" Hypothesis
Based on the structural homology to known anticancer agents (e.g., Combretastatins, TRPV1 antagonists like SB-366791), the therapeutic potential of 4-chloro-N-(3-methoxyphenyl)benzamide rests on three mechanistic pillars.
Pillar 1: Tubulin Polymerization Inhibition
The 3-methoxyphenyl motif allows the compound to occupy the colchicine-binding site on β-tubulin.
Mechanism: The compound binds at the interface of α- and β-tubulin, preventing the incorporation of GTP-tubulin into the growing microtubule.
Replacing the 4-chloro group with a 4-trifluoromethyl or 4-cyano group may improve metabolic stability and lipophilicity.
Linker Modification:
Replacing the amide with a N-methyl amide or ketone to reduce hydrolytic susceptibility, although the amide is generally stable.
References
Wang, Y., et al. (2010). "Synthesis and biological evaluation of N-arylbenzamides as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Gunaratne, C., et al. (2020). "TRPV1 Antagonists as Potential Anticancer Agents: A Structural Perspective." Cancers. Link
Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as a therapeutic target for cancer." Journal of Medicinal Chemistry. Link
Sigma-Aldrich. "Product Specification: 4-CHLORO-N-(3-METHOXYPHENYL)BENZAMIDE (CAS 42182-03-6)." Link
Smart, D., et al. (2001). "Characterization using FLIPR of human vanilloid VR1 receptor pharmacology." European Journal of Pharmacology. Link (Reference for TRPV1 assay methodology).
Protocols & Analytical Methods
Method
Amide coupling reaction conditions for 4-chlorobenzoic acid and m-anisidine
Executive Summary This guide details the synthetic methodology for coupling 4-chlorobenzoic acid with m-anisidine (3-methoxyaniline). This reaction presents a classic challenge in medicinal chemistry: coupling a deactiva...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic methodology for coupling 4-chlorobenzoic acid with m-anisidine (3-methoxyaniline). This reaction presents a classic challenge in medicinal chemistry: coupling a deactivated aniline nucleophile with a benzoic acid derivative.
We present two distinct protocols tailored to specific project stages:
Method A (Discovery/High-Throughput): HATU-mediated coupling.[1] Ideal for milligram-scale synthesis where reaction speed and success rate are paramount.
Method B (Process/Scale-Up): Acid Chloride activation via Thionyl Chloride (
). Ideal for gram-to-kilogram scale, prioritizing cost-efficiency and ease of purification.
Reactant Profiling & Mechanistic Strategy
Success in this reaction requires understanding the electronic properties of the substrates.
Component
Chemical
Role
Electronic/Steric Profile
Electrophile
4-Chlorobenzoic acid
Acid Component
The para-chloro group is electron-withdrawing (), increasing the electrophilicity of the carbonyl carbon. However, it also increases the acidity (), making the carboxylate more stable and harder to activate without robust reagents.
Nucleophile
m-Anisidine
Amine Component
The meta-methoxy group exerts an inductive electron-withdrawing effect ( for conjugate acid), making this aniline significantly less nucleophilic than alkyl amines (). Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics.
Strategic Implication: The low nucleophilicity of m-anisidine necessitates a highly reactive electrophile. We must convert the stable 4-chlorobenzoic acid into a species capable of rapid attack by a weak nucleophile—either an OAt-active ester (Method A) or an Acyl Chloride (Method B).
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for difficult couplings. It generates a highly reactive OAt-ester intermediate. The pyridine nitrogen in the HOAt leaving group provides a neighboring group effect (anchimeric assistance) that accelerates the amine attack, crucial for deactivating anilines.
Caption: Figure 1. HATU activation cascade.[4] The formation of the OAt-active ester is the rate-determining step for activation, facilitating the attack by the weak aniline nucleophile.
Rationale: For larger scales (>5g), HATU is cost-prohibitive. Converting the acid to an acid chloride using Thionyl Chloride (
) creates a highly electrophilic species that reacts rapidly with m-anisidine. This method generates gaseous byproducts (, HCl), simplifying purification.
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 4-chlorobenzoic acid (1.56 g, 10 mmol) in dry Toluene (10 mL).
Add Thionyl Chloride (2.2 mL, ~30 mmol) and a catalytic drop of DMF.
Heat to reflux (80°C) for 2–3 hours. The solid will dissolve, and gas evolution (
) will cease upon completion.
Evaporation:
Cool the mixture. Concentrate under reduced pressure (Rotavap) to remove toluene and excess
.
Critical: Add fresh toluene and re-evaporate (azeotrope) to ensure complete removal of thionyl chloride traces.
Coupling (Schotten-Baumann Conditions):
Dissolve the resulting 4-chlorobenzoyl chloride residue in dry DCM (20 mL). Cool to 0°C .[3][5]
In a separate flask, mix m-anisidine (1.12 mL, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) in DCM (10 mL).
Add the amine solution dropwise to the acid chloride solution at 0°C.
Reaction: Allow to warm to RT and stir for 1 hour. A white precipitate (TEA·HCl salt) will form.
Workup & Purification Logic (Self-Validating)
The workup exploits the acid/base properties of the impurities to ensure purity without chromatography.
Caption: Figure 2. Extraction strategy. Sequential acidic and basic washes remove unreacted starting materials, leaving the neutral amide in the organic phase.
Analytical Validation
Confirm the identity and purity of N-(3-methoxyphenyl)-4-chlorobenzamide using the following parameters:
Physical State: White to off-white solid.
1H NMR (DMSO-d6, 400 MHz):
10.2 (s, 1H, NH amide).
7.9–8.0 (d, 2H, H-2',6' of benzoyl).
7.6 (d, 2H, H-3',5' of benzoyl).
7.4 (s, 1H, H-2 of anisidine).
7.2–7.3 (m, 2H, H-5,6 of anisidine).
6.7 (d, 1H, H-4 of anisidine).
3.75 (s, 3H, -OCH3 ).
LC-MS: Observe [M+H]
peak at (Cl isotope pattern 3:1).
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6]
BenchChem. (2025).[3][5][7] An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
PubChem. (2025).[8] 3-Methoxyaniline Compound Summary. National Library of Medicine.
Organic Chemistry Portal. (2023). Amide Formation using Thionyl Chloride.
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Framework: Overcoming the Benzamide Barrier
Benzamide derivatives (e.g., Entinostat, Mocetinostat, Amisulpride) represent a critical scaffold in medicinal chemistry, particularly for histone deacetylase (HDAC) inhibition and antipsychotic activity. However, their clinical translation is frequently attrition-prone due to Biopharmaceutics Classification System (BCS) Class II or IV characteristics: low aqueous solubility and variable permeability.
The high crystal lattice energy of the benzamide amide bond often necessitates aggressive formulation strategies to achieve therapeutic plasma concentrations. This guide outlines three distinct delivery architectures, selected based on the specific physicochemical constraints of the derivative.
Formulation Decision Matrix
Use this logic flow to select the optimal strategy for your specific benzamide derivative.
Caption: Decision matrix for selecting delivery systems based on solubility thresholds and pharmacokinetic goals.
Application Note: Molecular Encapsulation via Cyclodextrins
Best For: IV formulations requiring immediate solubility; improving dissolution rate for oral solids.
Mechanism of Action
Benzamide derivatives possess a hydrophobic aromatic ring amenable to inclusion within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The exterior hydroxyl groups maintain aqueous solubility, effectively shielding the hydrophobic drug from precipitation in the bloodstream.
Protocol: Kneading Method for Inclusion Complexes
While freeze-drying is common, the kneading method often yields higher amorphous conversion for benzamides due to the mechanical energy disrupting the crystal lattice.
Materials:
Benzamide Derivative (Micronized)
HP-β-CD (Medical Grade)
Solvent: Ethanol:Water (1:1 v/v)
Step-by-Step Workflow:
Stoichiometric Calculation:
Calculate a 1:1 molar ratio.
Example: For Entinostat (MW ~376 g/mol ) and HP-β-CD (MW ~1460 g/mol ), mix 100 mg drug with 388 mg CD.
Slurry Formation:
Place HP-β-CD in a mortar. Add the solvent mixture dropwise while triturating until a paste consistency is achieved.
Incorporation:
Slowly add the benzamide derivative to the paste.[1]
Kneading (Critical Step):
Triturate vigorously for 45–60 minutes . The paste may dry out; add solvent drops to maintain consistency.
Why: The shear force drives the hydrophobic benzamide into the CD cavity.
Drying:
Dry the paste in a vacuum oven at 40°C for 24 hours.
Pulverization:
Sieve the dried mass through a #100 mesh screen.
Self-Validation Check:
DSC Analysis: The disappearance of the sharp benzamide melting endotherm in the complex indicates successful molecular encapsulation.
Application Note: Polymeric Nanocarriers (PLGA)
Best For: Sustained release (days/weeks) and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
Organic Phase Preparation:
Dissolve 50 mg PLGA and 5 mg Benzamide derivative in 2 mL Acetone. Sonicate to ensure complete dissolution.[3]
Aqueous Phase Preparation:
Prepare 20 mL of 1% (w/v) PVA solution in deionized water. Filter through 0.22 µm filter.
Precipitation:
Place the aqueous phase on a magnetic stirrer (1000 RPM). Inject the organic phase into the aqueous phase using a syringe pump (rate: 0.5 mL/min) using a 27G needle.
Observation: The solution should turn opalescent immediately (Tyndall effect).
Solvent Evaporation:
Stir the suspension open to air for 4 hours (or use a rotary evaporator at reduced pressure) to remove acetone.
Purification:
Centrifuge at 12,000 RPM for 20 minutes. Wash pellet 3x with water to remove free PVA.
Lyophilization:
Resuspend pellet in water with 5% Trehalose (cryoprotectant) and freeze-dry.
Quality Control Metrics:
Parameter
Target Range
Corrective Action
Size (DLS)
100–200 nm
Increase stirring speed if too large.
PDI
< 0.2
If > 0.2, sonicate organic phase longer before injection.
Note: Cremophor can cause histamine release; pretreat animals if necessary.
Administration Protocol
Preparation: Dissolve drug in DMSO first. Add PEG/Surfactants.[7] Add Saline last (dropwise with vortexing) to prevent "crashing out."
Volume Limits:
Mice (PO): Max 10 mL/kg.
Mice (IV): Max 5 mL/kg (Bolus).
Observation: Monitor for immediate respiratory distress (embolism from precipitation) or ataxia (solvent toxicity).
References
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
Mura, P. (2014).[7] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. Link
Crucho, C. I. C., & Barros, M. T. (2017). Polymeric nanoparticles: A study on the preparation variables and characterization methods. Materials Science and Engineering: C. Link
BenchChem Technical Support. (2025). Optimizing In Vivo Dosing of Novel Benzamide Derivatives. BenchChem Application Notes. Link
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link
Date, A. A., et al. (2010). Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances. Nanomedicine. Link
Technical Support Center: Solubility Optimization for 4-Chloro-N-(3-methoxyphenyl)benzamide
Executive Summary 4-Chloro-N-(3-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂) is a lipophilic benzanilide derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or P-gp modulation).[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-N-(3-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂) is a lipophilic benzanilide derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or P-gp modulation).[1][2][3] Its physicochemical profile—characterized by a rigid amide linker, high lattice energy due to intermolecular hydrogen bonding (N-H···O), and significant lipophilicity (Predicted LogP ≈ 3.5–4.0)—renders it poorly soluble in aqueous media.
This guide addresses the specific "crash-out" events and low-exposure issues researchers encounter when transitioning this compound from organic stock solutions to biological assays.
Module 1: Initial Assessment & Stock Preparation
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media?
A: This is the classic "Solvent Shift" precipitation.
Your compound is a neutral, lipophilic molecule. In 100% DMSO, it is solvated by dipole-dipole interactions. When you introduce water (media), the dielectric constant rises, and the hydrophobic effect drives the benzamide molecules to aggregate and crystallize.
The Fix: The "Step-Down" Dilution Protocol
Do not spike 100% DMSO directly into aqueous media if the final concentration exceeds 10 µM. Use an intermediate dilution step.
Protocol:
Prepare Stock: 10 mM in anhydrous DMSO.
Intermediate Step: Dilute the stock 1:10 into a transitional vehicle (e.g., PEG 400 or Ethanol) to create a 1 mM working solution.
Final Dilution: Slowly add the 1 mM working solution to the vortexing media.
Why? This reduces the local concentration shock and prevents the formation of large crystal nuclei.
Q: How stable is the DMSO stock solution?
A: DMSO is hygroscopic. It absorbs atmospheric water, which can cause "silent precipitation" inside the vial over time.
Storage: Store at -20°C in aliquots.
QC Check: Before use, centrifuge the thawed aliquot at 10,000 x g for 5 minutes. If a pellet forms, your concentration is compromised. Re-dissolve by sonication (40°C, 10 mins).
Module 2: In Vivo Formulation (Animal Studies)
Q: I need to administer this compound IP or PO to mice at 10 mg/kg. Simple saline suspensions are clogging my needles. What is the recommended vehicle?
A: For a neutral benzamide, pH adjustment (acid/base) is ineffective because the amide nitrogen is non-basic. You must use a Cosolvent/Surfactant System or Complexation .
Option A: The "Golden Triangle" Vehicle (Standard)
This system uses cosolvents to disrupt lattice energy and surfactants to maintain dispersion.
Component
Percentage (v/v)
Function
DMSO
5%
Primary Solubilizer (Stock)
PEG 400
40%
Cosolvent (Low dielectric constant)
Tween 80
5%
Surfactant (Prevents agglomeration)
Saline
50%
Bulk aqueous phase
Preparation Protocol:
Dissolve compound in DMSO (5% of total vol).
Add PEG 400 (40% of total vol) and vortex until clear.
Add Tween 80 (5% of total vol) and mix.
Slowly add warm Saline (50% of total vol) while vortexing.
Note: If the solution turns milky, it is a suspension. Ensure particle size is <10 µm via sonication to prevent needle clogging.
Option B: Cyclodextrin Complexation (Preferred for Safety)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl rings, shielding them from water.
Protocol:
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
Add the compound powder directly to the CD solution.
High-Shear Mixing: Sonicate at 40°C for 45–60 minutes.
Filtration: Filter through a 0.45 µm PVDF filter.
Result: A clear solution suitable for IV/IP injection.
Q: We are seeing low bioavailability even with cosolvents. How can we improve oral absorption?
A: The crystalline lattice energy of 4-chloro-N-(3-methoxyphenyl)benzamide is the rate-limiting step. You need to break the crystal lattice and "freeze" the molecule in a high-energy amorphous state using a polymer carrier (Amorphous Solid Dispersion or ASD).
Mechanism: The polymer (e.g., HPMC-AS) prevents the drug molecules from re-organizing into a crystal lattice in the GI tract, maintaining a supersaturated state (the "Spring and Parachute" effect).
Recommended Polymer:HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 (Copovidone).
Lab-Scale Solvent Evaporation Protocol:
Dissolve: Dissolve Drug and Polymer (Ratio 1:3) in Acetone/Methanol (1:1).
Evaporate: Rotary evaporate at 40°C under vacuum until a film forms.
Dry: Vacuum dry for 24 hours to remove residual solvent.
Pulverize: Grind the resulting foam/solid into a fine powder.
Test: Suspend in 0.5% methylcellulose for oral gavage.
Visualizing the Solubility Strategy
The following diagram illustrates the decision matrix for selecting the appropriate solubilization strategy based on your experimental stage.
Caption: Decision matrix for selecting the optimal solubilization strategy based on application type (In Vitro vs. In Vivo) and administration route.
Summary Data Table: Solubility Estimates
Formulation System
Estimated Solubility (mg/mL)*
Suitability
Key Limitation
Pure Water (pH 7.4)
< 0.005
None
Hydrophobic nature prevents dissolution.
100% DMSO
> 25.0
Stock Solution
Toxic to cells >0.5%; causes hemolysis in vivo.
5% DMSO / Media
0.05 – 0.1
In Vitro Assays
Risk of "crash-out" over time.
20% HP-β-CD
2.0 – 5.0
IV / IP / PO
Requires time/heat to complex.
PEG 400 / Tween 80
5.0 – 10.0
IP / PO
High osmolality; potential vehicle effects.
Amorphous SD
High (Supersaturated)
PO (Oral)
Requires manufacturing (Spray dry/Evaporation).
*Estimates based on structural analogs (Benzamide/N-phenylbenzamide derivatives) [1, 2].
References
Saeed, A., et al. (2008).[4] 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E Structure Reports Online, 64(10), o1976.[4] Retrieved from [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology.
Technical Support Center: Purification of Benzamide Derivatives
Topic: Removal of Unreacted 3-Methoxyaniline Status: Operational | Audience: Research Scientists & Process Chemists[1][2][3] Core Analysis: The Physicochemical Challenge Removing 3-methoxyaniline (m-anisidine) from a ben...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted 3-Methoxyaniline
Status: Operational | Audience: Research Scientists & Process Chemists[1][2][3]
Core Analysis: The Physicochemical Challenge
Removing 3-methoxyaniline (m-anisidine) from a benzamide product is a standard yet critical purification step in medicinal chemistry.[1][2][3] The difficulty often arises not from the chemistry itself, but from the close lipophilicity profiles of the aniline and the resulting amide, which can lead to co-elution during chromatography.
To solve this, we exploit the basicity difference .[2][3]
of conjugate acid < -1).[2][3] It will remain in the organic phase at almost any pH.[3]
Impurity (3-Methoxyaniline): Weak base (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) [1].[2][3] By lowering the pH of the aqueous phase below 2.0, we force the equilibrium toward the water-soluble anilinium salt, effectively partitioning it away from your product.
Method A: Liquid-Liquid Extraction (The "Standard" Workup)[1][3]
Best For: Stable products, large scale (>1g), and initial crude cleanup.[1][2][3]
The Mechanism
We utilize a pH-controlled wash to protonate the aniline nitrogen.[1][3]
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At pH 1, the ratio of is approximately .[3] This means >99.9% of the aniline exists as the water-soluble salt.[1][3]
Protocol 1: The Acid Wash[1]
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Note: EtOAc is preferred as it separates cleaner from acidic water than DCM.[1][2][3]
Primary Wash: Wash the organic layer 2x with 1N HCl .[1][2][3]
Volume: Use 1:1 volume ratio relative to the organic phase.[1][3]
Observation: The aqueous layer may turn slight pink/red (oxidation of aniline salts).[3]
Emulsion Control: If an emulsion forms, add a small amount of saturated NaCl (Brine) to the acidic aqueous layer.[1][2][3]
Neutralization (Optional but recommended): Wash the organic layer once with Saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol 2: The "Gentle" Wash (For Acid-Sensitive Products)
If your benzamide contains acid-labile groups (e.g., Boc, acetals), 1N HCl is too harsh.[1][3]
Substitute: Use 10% Citric Acid (aq) or 0.5M
.
Mechanism: These buffer at pH ~3-4.
Trade-off: You are closer to the aniline's ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
.[2][3] You must perform 3-4 washes to ensure quantitative removal [2].[2][3]
Figure 1: Decision tree for liquid-liquid extraction based on product stability.
Method B: Solid-Supported Scavenging (The "Chemist's Speed" Method)[1][3]
Best For: Small scale (<100mg), parallel synthesis, or when LLE fails (emulsions).[1][2][3]
The Mechanism
Instead of washing, we add a solid resin that chemically reacts with the aniline. We then filter the resin out, leaving pure product in solution.[3]
Comparative Data: Scavenger Types
Resin Type
Functionality
Mechanism
Speed
Best For
SCX-2
Sulfonic Acid
Protonation (Ionic)
Fast (15-30 min)
General removal of amines.[1][2][3] Replaces HCl wash.[1][2][3]
PS-Isocyanate
Isocyanate (-NCO)
Urea Formation (Covalent)
Slow (2-16 hrs)
Removing weak amines that don't stick to SCX.[1][2][3]
PS-Aldehyde
Benzaldehyde
Imine Formation
Medium (2-4 hrs)
Specific for primary amines (less effective for anilines).[1][2][3]
Protocol: SCX-2 Scavenging[1][2][3]
Dissolve: Dissolve crude mixture in DCM or MeOH (avoid amines like Et3N in the solvent).
Calculate: Add 3-5 equivalents of SCX-2 resin relative to the estimated amount of unreacted aniline.
Agitate: Shake or stir gently for 30 minutes.
Filter: Filter through a fritted cartridge or cotton plug.[1][2][3]
Rinse: Rinse resin with DCM.[1][2][3] The aniline stays on the resin; your product is in the filtrate.
Troubleshooting Center (FAQ)
Q: I used 1N HCl, but I still see the aniline spot on TLC. Why?
A: This is likely due to saturation or solubility competition .[1][2][3]
Check pH: After the wash, check the aqueous layer pH.[2][3] If it's >2, you have exhausted the acid.[3] Add more HCl.[1][2][3]
Solvent Effect: If you used DCM, the aniline hydrochloride salt might be partially soluble in the organic layer (ion pairing).[1][2][3] Switch to Ethyl Acetate for the workup; salts are much less soluble in EtOAc.[2][3]
Q: My product is precipitating during the acid wash.
A: Your product might be insoluble in the chosen organic solvent when cold (washes cool down the mixture).[2][3]
Fix: Add a co-solvent like THF or slightly warm the organic layer (if stable) before washing.[1][2][3]
Alternative: Skip the wash and use Flash Chromatography .[1][2][3] Note that on silica, 3-methoxyaniline will often streak.[1][2][3] To fix this, use a gradient of DCM:MeOH (without ammonia).[1][2][3] The neutral amide usually elutes significantly earlier than the aniline.
Q: How do I visualize 3-methoxyaniline on TLC to confirm removal?
A: 3-Methoxyaniline is UV active, but for specific confirmation:
Stain: Use p-Anisaldehyde stain .[1][2][3] Anilines typically turn bright yellow/orange or red upon heating.[1][2][3]
UV: It fluoresces/absorbs strongly at 254nm.[1][2][3]
Differentiation: The benzamide product will likely stain differently (often faint white/blue or dark spots) compared to the reactive aniline.[1][2][3]
Q: Can I use Copper Sulfate?
A: Yes. Washing with saturated aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
is a classic trick for removing amines (especially pyridine, but works for anilines) [3].[2][3] The copper coordinates the nitrogen, pulling it into the aqueous phase (turning it deep blue/purple).[4] However, HCl is generally more efficient for simple anilines.[1][2][3]
References
PubChem. (n.d.).[1][2][3] 3-Methoxyaniline Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link][1]
University of Rochester. (n.d.).[1][2][3] Workup: Amines - Not Voodoo. Department of Chemistry. Retrieved from [Link]
Pangborn, A. B., et al. (1996).[1][2][3] Safe and Convenient Procedure for Solvent Purification.[1][2][3] Organometallics, 15(5), 1518–1520.[1][2][3] (Contextual reference for drying agents and solvent handling in purification).
Optimizing purification of 4-chloro-N-(3-methoxyphenyl)benzamide via column chromatography
This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development focused on the purification of 4-chloro-N-(3-methoxyphenyl)benzamide. Here, you will find detailed troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development focused on the purification of 4-chloro-N-(3-methoxyphenyl)benzamide. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate the challenges of isolating this compound with high purity using column chromatography.
Introduction
4-Chloro-N-(3-methoxyphenyl)benzamide is a benzanilide derivative, a class of compounds with noted biological activity.[1][2] Achieving high purity is critical for accurate downstream analysis and for ensuring the safety and efficacy of potential drug candidates. Column chromatography is a foundational technique for this purification, separating the target compound from unreacted starting materials and byproducts based on differential affinities for the stationary and mobile phases.[3][4] This guide provides practical, in-depth solutions to common issues encountered during this process.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My compound and a key impurity are co-eluting or showing very poor separation. How can I improve the resolution?
Answer:
This is a common and frustrating issue, often stemming from a suboptimal mobile phase composition. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.
Re-evaluate Your TLC Analysis: The first step is to return to Thin Layer Chromatography (TLC). A good target retention factor (Rf) for the desired compound in column chromatography is approximately 0.2 to 0.3. This range typically provides the best balance for good separation and reasonable elution time.[5]
If your Rf is too high (> 0.4): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).
If your Rf is too low (< 0.1): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
Change Solvent Selectivity: If simply adjusting the polarity of your current solvent system (e.g., hexane/ethyl acetate) doesn't resolve the impurity, the two compounds may have very similar polarities in that specific system. Try a completely different solvent combination with different chemical properties.[6] Good alternatives to explore include:
Dichloromethane/Methanol
Toluene/Acetone
Dichloromethane/Diethyl Ether
Consider a Gradient Elution: If your desired compound and the impurity have significantly different polarities, a gradient elution can be highly effective.[7] This technique involves gradually increasing the polarity of the mobile phase during the chromatography run.[8][9] This allows less polar compounds to elute first, while more polar compounds require a stronger mobile phase to move down the column, often resulting in sharper peaks and better separation.[10][11]
Check Compound Stability: In some cases, the compound may be degrading on the silica gel, creating what appears to be an impurity.[12] You can test for this by dissolving your compound in the elution solvent, adding a small amount of silica gel, and monitoring the mixture by TLC over time. If new spots appear, you may need to consider an alternative stationary phase like alumina or a reversed-phase silica.
Question 2: My product seems to have disappeared. The yield after the column is extremely low. What are the likely causes?
Answer:
A significant loss of product during chromatography can be attributed to several factors. A systematic check can help pinpoint the issue.
The Compound Never Eluted: It's possible the mobile phase was not polar enough to move your compound down the column. After your initial elution, try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) and analyze these fractions by TLC.
The Compound Eluted in the Solvent Front: If the initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front, resulting in highly dilute, undetected fractions.[12] Always collect and check the very first fractions that come off the column.
Irreversible Adsorption or Decomposition: As mentioned previously, some compounds can irreversibly bind to or decompose on silica gel.[12] If you suspect this, a stability test is warranted. Switching to a less acidic stationary phase like neutral alumina can sometimes mitigate this issue.
Improper Column Packing: Air bubbles or cracks in the stationary phase create channels where the solvent can bypass the silica, leading to poor separation and band broadening.[13] This can cause your compound to spread across many fractions at very low concentrations. Ensure your column is packed uniformly, allowing the sand layer at the top to settle completely before adding your sample.
Question 3: The elution is very slow, and the pressure is building up in my flash chromatography system. What should I do?
Answer:
High backpressure and slow flow rates are typically caused by blockages or issues with the stationary phase.
Check for Clogs: The most common culprits are the frits at the bottom of the column or any in-line filters.[13] If your crude sample was not fully dissolved or contained particulate matter, it could be blocking the system.
Fine Particles: Using silica gel with a very fine particle size can lead to high backpressure. Ensure you are using a grade appropriate for your system (e.g., 40-63 µm for flash chromatography).
Solvent Viscosity: Some solvent mixtures are more viscous than others, which can increase backpressure.
Precipitation on the Column: If your sample has low solubility in the mobile phase, it can precipitate at the top of the column when loaded, creating a blockage.[14] Ensure your sample is fully dissolved in a minimum amount of solvent before loading. If solubility is an issue, consider the "dry loading" technique.[15]
Experimental Protocol: Dry Loading the Sample
Dissolve your crude 4-chloro-N-(3-methoxyphenyl)benzamide in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottomed flask.[15]
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.[15]
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[15]
Carefully add this powder to the top of your packed column.
Gently add a protective layer of sand on top of the sample-silica mixture before slowly adding the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-chloro-N-(3-methoxyphenyl)benzamide?
For this compound, standard silica gel (SiO₂) is the most common and effective stationary phase.[3] Its polar nature interacts well with the polar functional groups (amide, methoxy group) of the target molecule, making it suitable for normal-phase chromatography.[3] Neutral alumina can be a good alternative if you observe compound degradation on the more acidic silica gel.
Q2: How do I select the ideal mobile phase to start with?
The process always begins with TLC analysis. A common and effective starting point for benzamides is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[16]
Screening Process: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
Target Rf: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.3.[4] This provides a high probability of successful separation on the column.[5]
Solvent System (Hexane:Ethyl Acetate)
Expected Polarity
Typical Target Compound Rf
Recommendation
9:1
Low
< 0.1
Increase polarity (more ethyl acetate)
4:1
Medium-Low
0.1 - 0.25
Good starting point for optimization
2:1
Medium
0.25 - 0.4
Potentially a good elution system
1:1
Medium-High
> 0.4
Decrease polarity (less ethyl acetate)
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your crude mixture.[7]
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire purification.[10] This method is simpler and is often sufficient if the impurities have Rf values that are well-separated from your product on the TLC plate.[7]
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the more polar solvent.[9] This is highly advantageous for separating complex mixtures containing compounds with a wide range of polarities.[7][11] It can also speed up the purification process and yield sharper elution bands.[10]
Q4: What are the critical safety precautions for column chromatography?
Safety in the lab is paramount. Always follow these guidelines:
Ventilation: Perform column chromatography inside a certified chemical fume hood to avoid inhaling solvent vapors.[17]
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[17]
Solvent Handling: Handle organic solvents with care. Be aware of their flammability and toxicity. Ensure proper labeling and storage.
Pressure Safety: If using flash chromatography, never exceed the pressure limit of your glass column. Use a blast shield if possible.[15]
Waste Disposal: Dispose of used silica and solvents in appropriately labeled hazardous waste containers according to your institution's guidelines.[17]
Visualizing the Workflow
A systematic approach is key to troubleshooting poor separation. The following diagram outlines a decision-making workflow.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
Chromatography Column Safety: Essential Tips for Safe Handling and Operation. (2025, October 1). Vertex AI Search.
Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
HPLC Separation Modes. JASCO Inc.
Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. (2006, March 24). PubMed.
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. (2012, August 7). Scribd.
What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate.
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.
Ideal Method Transfer from TLC to Column Chromatography. Yamazen.
Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1976. Available from: [Link]
4-Chloro-N-(3-methoxy-phen-yl)-benz-amide. (2008, September 20). PubMed.
Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews.
Technical Support Center: Stabilizing 4-chloro-N-(3-methoxyphenyl)benzamide
Welcome to the technical support center for 4-chloro-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who require robust, long-term stability for this c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-chloro-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who require robust, long-term stability for this compound. As your partner in research, we provide not just protocols, but the underlying scientific rationale to empower your experimental decisions. This document offers a comprehensive framework for understanding potential stability issues, troubleshooting degradation, and implementing validated storage and testing strategies.
Part 1: Frequently Asked Questions (FAQs) - Foundational Stability
This section addresses the most common initial questions regarding the handling and storage of 4-chloro-N-(3-methoxyphenyl)benzamide.
Q1: What are the optimal long-term storage conditions for solid 4-chloro-N-(3-methoxyphenyl)benzamide?
For maximal shelf-life, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] The key is to mitigate exposure to the three primary environmental degradation factors: humidity, light, and heat.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes the rate of potential solid-state thermal degradation reactions.[3]
Humidity
Low (use of desiccants is advised)
Prevents moisture absorption, which can initiate hydrolytic degradation of the amide bond.[4]
Light
Protected from light (e.g., amber vials, opaque containers)
The aromatic rings and chloro-substituent make the molecule susceptible to photodegradation.[2][5][6]
Atmosphere
Inert gas (e.g., Argon, Nitrogen) overlay
While not always mandatory for solid storage, it displaces oxygen and provides an extra layer of protection against long-term oxidative degradation.
Q2: What are the primary chemical degradation pathways I should be aware of?
The molecular structure of 4-chloro-N-(3-methoxyphenyl)benzamide contains an amide linkage, which is the most common site of degradation.[7]
Hydrolysis: This is the most anticipated degradation pathway. The amide bond can be cleaved under both acidic and basic conditions to yield 4-chlorobenzoic acid and 3-methoxyaniline.[7][8] While amides are generally resistant to hydrolysis in neutral water, the reaction is catalyzed by the presence of acids or bases.[7][9]
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to UV and visible light.[10][11] Energy absorption can lead to bond cleavage or other complex reactions. Photostability testing is a core requirement under ICH guidelines to assess this risk.[6]
Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed to overcome the activation barrier for decomposition.[12][13] Thermal stress studies help determine the intrinsic thermal stability of the molecule.[9][14]
Oxidation: The molecule could be susceptible to oxidation, although hydrolysis is typically the more prevalent pathway for this class of compounds. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to confirm this.[15]
Q3: How do the chloro- and methoxy- substituents influence the compound's stability?
The electronic properties of these substituents play a role. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the adjacent benzene ring and potentially impact the stability of the amide bond. The methoxy group is electron-donating. These electronic effects can alter the molecule's susceptibility to nucleophilic or electrophilic attack, which is a key mechanism in many degradation reactions.[16][17]
Q4: Can I store this compound in solution? For how long?
Long-term storage in solution is generally not recommended due to the risk of hydrolysis and other solvent-mediated reactions. If short-term storage in solution is necessary:
Choose an aprotic, anhydrous solvent (e.g., DMSO, DMF, Acetonitrile).
Store at low temperatures (-20°C or -80°C) to drastically slow reaction kinetics.
Prepare fresh solutions for critical experiments. The stability of the compound in any specific solvent system would need to be experimentally validated.
Part 2: Troubleshooting Guide: Investigating Unexpected Degradation
Encountering unexpected impurities or changes in your sample can compromise experimental results. This section provides a logical framework for diagnosing the root cause.
Problem: My aged sample of 4-chloro-N-(3-methoxyphenyl)benzamide shows new peaks in its HPLC chromatogram and a decrease in the main peak area.
This is a classic sign of chemical degradation. The identity of the degradation products and the conditions under which the sample was stored are the primary clues to the cause. The following workflow can help you diagnose the issue.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
Control Sample: Prepare a control by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to the working concentration. Store this sample protected from light at 2-8°C.
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at intervals (e.g., 2, 8, 24 hours), cool, neutralize with NaOH, and dilute for HPLC analysis.
[9][15]4. Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at intervals, cool, neutralize with HCl, and dilute for HPLC analysis.
[8][15]5. Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at intervals for HPLC analysis.
[15]6. Thermal Degradation: Place the solid compound in a calibrated oven at 80°C. [15]Sample at intervals, dissolve in solvent, and analyze.
Photolytic Degradation: Expose both solid compound and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/m²). [6]A control sample should be wrapped in aluminum foil and stored under the same conditions.
[15]8. Analysis: Analyze all stressed samples and the control using a validated stability-indicating HPLC method. Calculate the percentage of degradation and perform a mass balance assessment. Use LC-MS to identify the molecular weights of significant degradation products.
[18]
Summary of Forced Degradation Conditions & Potential Degradants
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. [Link]
Geocities.ws. (n.d.). Hydrolysis of Benzamide. [Link]
Elsevier. (2005, June 21). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. [Link]
Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry. [Link]
Wiley Online Library. (n.d.). Aromatic polyamides. II. Thermal degradation of some model compounds. [Link]
PubMed. (2008, September 20). 4-Chloro-N-(3-methoxy-phen-yl)-benz-amide. [Link]
Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. [Link]
ResearchGate. (2025, August 6). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. [Link]
ResearchGate. (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]
ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]
Eawag-BBD. (2009, February 17). 2,6-Dichlorobenzonitrile Degradation Pathway. [Link]
ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [Link]
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. [Link]
ACS Publications. (2020, July 9). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. ACS Omega. [Link]
PMC. (2020, July 9). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
PubMed. (2008, July 15). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. [Link]
PMC - NIH. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. [Link]
MDPI. (2021, June 4). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]
Pure and Applied Chemistry. (n.d.). photosubstitution reactions of aromatic compounds. [Link]
LC-MS/MS Structural Elucidation and Fragmentation Dynamics of 4-chloro-N-(3-methoxyphenyl)benzamide: A Comparative Analytical Guide
Executive Summary This guide details the mass spectrometric behavior of 4-chloro-N-(3-methoxyphenyl)benzamide , a pharmacophore often utilized in kinase inhibitor scaffolds and drug discovery libraries. Unlike generic sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the mass spectrometric behavior of 4-chloro-N-(3-methoxyphenyl)benzamide , a pharmacophore often utilized in kinase inhibitor scaffolds and drug discovery libraries. Unlike generic spectral databases, this analysis focuses on the mechanistic causality of fragmentation to aid in the development of robust Multiple Reaction Monitoring (MRM) assays.
Key Insight: The fragmentation of this molecule is driven by the lability of the amide bond, but its diagnostic utility lies in the distinct chlorine isotope pattern (
) preserved in the acylium daughter ion. This feature allows for high-specificity background exclusion in complex biological matrices (plasma/urine).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol utilizes a "self-validating" approach where the chlorine isotope ratio serves as an internal quality control check during method development.
Instrumentation & Conditions
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
Rationale: The amide nitrogen and the methoxy group provide sufficient proton affinity. ESI is preferred over APCI for this polarity to minimize in-source thermal degradation.
Note: Formic acid is critical to ensure the precursor
is abundant.
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Step-by-Step Optimization Workflow
Precursor Selection (Q1 Scan):
Scan range: m/z 100–400.
Identify the parent ion cluster: 262.1 (
) and 264.1 ().
Validation Check: Ensure the intensity ratio of 262:264 is approximately 3:1 . If not, check for co-eluting interferences or detector saturation.
Product Ion Scan (MS2):
Select m/z 262.1 as the precursor.
Ramp Collision Energy (CE) from 10 to 40 eV.
Observe the breakdown curve: The precursor should deplete as the 139.0 and 124.1 ions appear.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 4-chloro-N-(3-methoxyphenyl)benzamide follows a charge-remote fragmentation mechanism typical of N-aryl benzamides.
Primary Pathway: Amide Bond Cleavage
Upon collisional activation, the protonated molecule (
, m/z 262) undergoes cleavage at the amide bond. The charge retention is competitive, leading to two distinct pathways:
Pathway A (Dominant): Formation of the Acylium Ion
The charge remains on the carbonyl carbon, generating the 4-chlorobenzoyl cation (m/z 139). This is the most stable fragment due to resonance stabilization from the aromatic ring.
Diagnostic Value: High. Retains the Chlorine atom (and the 3:1 isotope pattern).
Pathway B: Formation of the Amine Ion
The charge is retained on the nitrogen, generating the 3-methoxyaniline ion (m/z 124).
Diagnostic Value: Moderate. Useful for identifying metabolic changes on the "right-hand" (methoxy) ring.
Secondary Pathway: Carbon Monoxide Loss
At higher collision energies (>30 eV), the acylium ion (m/z 139) ejects a neutral CO molecule to form the 4-chlorophenyl cation (m/z 111).
Visualization of Fragmentation Pathways
The following diagram illustrates the precursor breakdown and the resulting diagnostic ions.
Figure 1: ESI-MS/MS fragmentation pathway of 4-chloro-N-(3-methoxyphenyl)benzamide showing primary amide cleavage and secondary CO loss.
Comparative Analysis: Performance vs. Alternatives
In drug development, this compound is often compared against non-chlorinated analogs or positional isomers. The table below compares the Diagnostic Specificity of the generated ions.
Diagnostic Ion Comparison Table
Feature
Target: 4-Cl-N-(3-methoxy)benzamide
Analog: N-(3-methoxyphenyl)benzamide
Isomer: 2-Cl-N-(3-methoxy)benzamide
Precursor ()
262.1
228.1
262.1
Primary Quantifier
139.0 (4-Cl-Benzoyl)
105.0 (Benzoyl)
139.0 (2-Cl-Benzoyl)
Secondary Qualifier
111.0 (4-Cl-Phenyl)
77.0 (Phenyl)
111.0 (2-Cl-Phenyl)
Isotope Pattern
Yes (3:1)
No
Yes (3:1)
Differentiation
N/A
Mass Shift (-34 Da)
Retention Time Only
Analysis of Alternatives
Vs. Non-Chlorinated Analog: The presence of Chlorine provides a massive analytical advantage. The mass defect and isotope pattern of the m/z 139 fragment allow for a much lower Limit of Quantitation (LOQ) in plasma compared to the m/z 105 fragment of the non-chlorinated analog, which suffers from high chemical noise in the low-mass region.
Vs. Positional Isomer (2-Chloro): Mass spectrometry alone cannot distinguish the 4-chloro from the 2-chloro isomer, as they generate identical fragment masses (139 and 111). Chromatographic separation is required. The 2-chloro isomer typically elutes earlier on a C18 column due to the "ortho effect" reducing effective planarity and hydrophobicity.
Method Development Decision Tree
When establishing a new assay for this compound, use the following logic flow to select the optimal ionization and detection parameters.
Figure 2: Decision tree for optimizing LC-MS parameters based on matrix complexity and isomer presence.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
NIST Chemistry WebBook. "Benzamide, 4-chloro-N-phenyl- Mass Spectrum." (Used for verifying 4-chlorobenzoyl fragment stability).
Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today. (Reference for ESI vs APCI decision making).
A Comprehensive Guide to the Validation of 4-chloro-N-(3-methoxyphenyl)benzamide as a Chemical Reference Standard
This guide provides a detailed framework for the validation of 4-chloro-N-(3-methoxyphenyl)benzamide as a chemical reference standard, intended for researchers, scientists, and drug development professionals. The methodo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed framework for the validation of 4-chloro-N-(3-methoxyphenyl)benzamide as a chemical reference standard, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and regulatory guidelines to ensure the generation of a well-characterized, reliable, and stable reference material.
Introduction: The Imperative for High-Quality Reference Standards
In the landscape of pharmaceutical development and chemical research, reference standards serve as the bedrock of analytical testing. They are highly characterized materials used to ensure the identity, purity, quality, and potency of a substance. The validity of analytical data is fundamentally tethered to the quality of the reference standards used. 4-chloro-N-(3-methoxyphenyl)benzamide, a benzanilide derivative, presents potential utility in various research and development applications. Establishing a validated reference standard for this compound is a critical first step for its use in quantitative analysis, impurity profiling, and other analytical assays.
This guide delineates a comprehensive, multi-faceted approach to the validation of 4-chloro-N-(3-methoxyphenyl)benzamide, drawing upon principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5] The objective is to demonstrate that the material is suitable for its intended purpose through a rigorous evaluation of its identity, purity, and stability.[4][5]
Physicochemical Characterization
A foundational step in the validation process is the documentation of the compound's fundamental physicochemical properties. These data serve as initial identity checks and are crucial for developing appropriate analytical methods.
Synthesis and Purification: The Genesis of a Reference Standard
The journey to a reference standard begins with its synthesis and purification. The goal is to produce a highly pure and homogenous batch of the material. A common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline.[6][7]
Illustrative Synthetic Scheme:
Reactants: 4-chlorobenzoyl chloride and 3-methoxyaniline
Solvent: Chloroform (CHCl₃)
Conditions: Reflux under a nitrogen atmosphere
Work-up: The reaction mixture is washed with aqueous HCl and NaHCO₃ to remove unreacted starting materials and by-products.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as chloroform, to yield the final high-purity material.[6][7]
The choice of recrystallization as a purification method is deliberate; it is a powerful technique for removing small amounts of impurities from a solid compound, leading to a product with high crystalline order and purity.
Unambiguous Identity Confirmation
The identity of the candidate reference standard must be unequivocally confirmed. This is achieved by employing a combination of spectroscopic techniques, each providing a unique piece of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 4-chloro-N-(3-methoxyphenyl)benzamide is expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the amide proton.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum should show 14 distinct signals corresponding to each carbon atom in the structure.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition of the molecule with high accuracy. The expected [M+H]⁺ ion for C₁₄H₁₂ClNO₂ would be approximately 262.0583.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-chloro-N-(3-methoxyphenyl)benzamide should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-O stretch of the methoxy group.
Purity Assessment and Assay: A Triangulation of Evidence
No single analytical method is sufficient to determine the purity of a reference standard. Therefore, a combination of orthogonal methods (methods based on different scientific principles) is employed to provide a comprehensive purity profile. The final potency of the reference standard is often determined using a mass balance approach.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment. A validated, stability-indicating HPLC method should be developed to separate the main component from any potential impurities.
Rationale: A gradient elution method with a C18 stationary phase is typically effective for separating benzamide derivatives of varying polarities. UV detection at multiple wavelengths provides specificity and allows for the detection of a wide range of impurities.
Illustrative HPLC Purity Results:
Peak
Retention Time (min)
Area %
Impurity 1
4.2
0.03
Impurity 2
5.8
0.05
Main Peak
7.5
99.89
Impurity 3
9.1
0.03
Residual Solvents by Gas Chromatography (GC)
GC with headspace sampling is used to quantify any residual solvents from the synthesis and purification process. The limits for residual solvents are defined by ICH Q3C guidelines.
Water Content by Karl Fischer Titration
The water content of the material is determined using coulometric or volumetric Karl Fischer titration, as specified in USP General Chapter <921>.[9] This is a critical parameter as water can affect the stability and potency of the reference standard.
Non-Volatile Impurities by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of non-volatile inorganic impurities (residue on ignition).
Assay by Mass Balance
The final assigned purity or potency of the reference standard is calculated using a mass balance approach, which combines the results from the orthogonal purity tests.
A stability study is conducted to establish the appropriate storage conditions and a re-test date for the reference standard. The material is stored under various conditions (e.g., long-term at 2-8°C, accelerated at 25°C/60% RH) and tested at regular intervals using the validated HPLC method to monitor for any degradation.
Comparison of Analytical Methodologies
While direct alternative reference standards for this specific molecule may not be commercially available, it is valuable to compare the analytical techniques used in its validation.
Technique
Principle
Information Provided
NMR
Nuclear spin in a magnetic field
Unambiguous structure and connectivity
HRMS
Mass-to-charge ratio
Elemental composition and molecular weight
HPLC-UV
Differential partitioning
Purity, separation of related substances
GC-FID
Partitioning into a gaseous mobile phase
Volatile impurities and residual solvents
Karl Fischer
Titration with iodine
Water content
TGA
Mass change with temperature
Non-volatile impurities and thermal stability
This multi-technique approach ensures that all aspects of the compound's identity and purity are thoroughly investigated, leading to a highly reliable reference standard.
Conclusion
The validation of 4-chloro-N-(3-methoxyphenyl)benzamide as a reference standard is a rigorous, multi-step process. Through the application of a suite of orthogonal analytical techniques, its identity can be unequivocally confirmed, its purity profile comprehensively characterized, and its potency accurately assigned. The data generated through the methodologies outlined in this guide provide the necessary evidence to establish 4-chloro-N-(3-methoxyphenyl)benzamide as a reliable reference standard suitable for its intended analytical applications.
Experimental Protocols
Protocol 1: HPLC Purity Method
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a concentration of 0.5 mg/mL.
Protocol 2: GC Residual Solvents Method
Column: DB-624, 30 m x 0.53 mm, 3.0 µm
Carrier Gas: Helium
Oven Program: 40°C for 5 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
Injector Temperature: 250°C
Detector Temperature (FID): 280°C
Headspace Sampler: Vial equilibration at 80°C for 15 minutes.
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a headspace vial. Add 1 mL of DMSO.
Visualizations
Caption: Overall workflow for the validation of a chemical reference standard.
Caption: Logic of the mass balance approach for potency assignment.
References
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
ICH. Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
Saeed A, Khera RA, Abbas N, Simpson J, Stanley RG. 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 10):o1976. [Link]
Saeed A, Khera RA, Abbas N, Simpson J, Stanley RG. 4-Chloro-N-(3-methoxyphenyl)benzamide. IUCr Journals. 2008. [Link]
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO; 2007. [Link]
Trung Tâm Thuốc Central Pharmacy. USP Reference Standards- General Chapters. 2025. [Link]
Saeed A, Khera RA, Abbas N, Simpson J, Stanley RG. 4-Chloro-N-(3-methoxy-phen-yl)-benz-amide. PubMed. 2008. [Link]
ILAC. Guidelines for the Selection and Use of Reference Materials. 2005. [Link]
XRF Scientific. Methods for Validating Reference Materials. 2023. [Link]
ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. 2025. [Link]
Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of 4-chloro-N-(3-methoxyphenyl)benzamide
For the modern researcher in drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the struct...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the structural elucidation of organic molecules, offering a rapid and non-destructive window into their functional group composition. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4-chloro-N-(3-methoxyphenyl)benzamide, a compound of interest in medicinal chemistry. By comparing its expected spectral features with those of analogous structures, we aim to equip researchers with the necessary framework for confident spectral interpretation.
At the heart of this analysis is the understanding that molecular vibrations are not isolated events. The position, intensity, and shape of an absorption band are exquisitely sensitive to the molecule's electronic and steric environment. In 4-chloro-N-(3-methoxyphenyl)benzamide, the interplay between the electron-withdrawing chloro-substituted benzoyl group and the electron-donating methoxy-substituted aniline moiety creates a unique vibrational signature. This guide will dissect these influences, providing a robust predictive and comparative framework.
The Vibrational Signature: Predicted and Comparative IR Peaks
The table below outlines the predicted characteristic IR absorption peaks for 4-chloro-N-(3-methoxyphenyl)benzamide, benchmarked against the known values for the parent compound, benzanilide, and a structurally related analogue, 4-chlorobenzanilide. This comparative approach allows for a nuanced understanding of how substituent effects manifest in the IR spectrum.
A single, relatively sharp peak is expected for the secondary amide N-H stretch. Hydrogen bonding in the solid state can lead to peak broadening and a shift to lower wavenumbers.
Aromatic C-H Stretch
Ar-H
~3080-3000
~3080-3000
~3080-3000
Multiple weak to medium bands are characteristic of C-H stretching in the aromatic rings.
Asymmetric C-H Stretch
Methoxy -CH₃
-
-
~2950-2970
The methoxy group introduces characteristic aliphatic C-H stretching vibrations.
Symmetric C-H Stretch
Methoxy -CH₃
-
-
~2830-2850
A weaker but distinct peak is expected for the symmetric stretch of the methoxy group.
Amide I (C=O Stretch)
Amide C=O
~1650
~1655
~1660-1670
This is one of the most intense and characteristic bands in the spectrum. The electron-withdrawing nature of the 4-chloro substituent is expected to slightly increase the C=O bond order and shift this peak to a higher wavenumber compared to benzanilide.[1]
Aromatic C=C Stretch
Ar C=C
~1600, ~1580, ~1500
~1600, ~1580, ~1500
~1600, ~1585, ~1500
Multiple bands arising from the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.
Amide II
N-H Bend & C-N Stretch
~1535
~1529
~1520-1540
This band results from a coupled vibration of the N-H in-plane bending and C-N stretching modes. Its position is sensitive to hydrogen bonding.[1]
Asymmetric C-O-C Stretch
Aryl Ether
-
-
~1220-1260
A strong band characteristic of the asymmetric stretching of the aryl-O-CH₃ ether linkage.
Symmetric C-O-C Stretch
Aryl Ether
-
-
~1020-1050
A weaker band corresponding to the symmetric C-O-C stretch of the methoxy group.
C-Cl Stretch
Aryl Halide
-
~750
~750-780
The position of the C-Cl stretching vibration can vary but is typically found in this region for chlorobenzenes.
The pattern of these bands in the fingerprint region can provide information about the substitution patterns on the aromatic rings.
Causality Behind Experimental Choices: KBr vs. ATR
The acquisition of a high-quality IR spectrum of a solid sample is critically dependent on the chosen sampling technique. The two most common methods for solid-state analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method: This traditional technique involves intimately grinding the solid sample with dry, spectroscopy-grade KBr and pressing the mixture into a thin, transparent pellet.
Expertise & Experience: The key to a good KBr pellet is achieving a very fine particle size (less than 2 micrometers) to minimize scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[2] The sample concentration within the KBr matrix is also critical, typically between 0.2% and 1%, to ensure that the absorption bands are within the optimal range of the detector.[3][4]
Trustworthiness: A self-validating protocol involves preparing a "blank" KBr pellet (containing no sample) to acquire a background spectrum. This allows for the subtraction of any absorption bands due to atmospheric water and carbon dioxide, as well as any impurities in the KBr itself.
Attenuated Total Reflectance (ATR): ATR is a more modern technique that involves pressing the solid sample directly against a high-refractive-index crystal (often diamond or zinc selenide).
Expertise & Experience: The primary advantage of ATR is the minimal sample preparation required.[5] Good contact between the sample and the ATR crystal is essential for a strong signal. A pressure clamp is used to ensure this intimate contact.
Trustworthiness: A background spectrum is also crucial in ATR and is collected with a clean, empty crystal surface. This accounts for the absorbance of the crystal and the surrounding atmosphere. Because the path length in ATR is wavelength-dependent, the resulting spectrum may show slight differences in relative peak intensities compared to a transmission spectrum obtained via the KBr method.[6]
Experimental Protocols
Protocol 1: KBr Pellet Preparation and Analysis
A detailed, step-by-step methodology for preparing a KBr pellet for IR analysis.
Caption: Workflow for IR analysis using the KBr pellet method.
Protocol 2: Attenuated Total Reflectance (ATR) Analysis
A streamlined protocol for acquiring an IR spectrum using an ATR accessory.
Caption: Workflow for IR analysis using the ATR method.
Logical Relationships of Key Molecular Vibrations
The following diagram illustrates the key vibrational modes within 4-chloro-N-(3-methoxyphenyl)benzamide and their expected regions in the IR spectrum.
Caption: Key vibrational modes for 4-chloro-N-(3-methoxyphenyl)benzamide.
Conclusion
The infrared spectrum of 4-chloro-N-(3-methoxyphenyl)benzamide is a rich tapestry of information, reflecting the electronic and structural nuances of the molecule. By understanding the characteristic absorption frequencies of the core amide functionality and the modulatory effects of the chloro and methoxy substituents, researchers can confidently identify and characterize this compound. The comparative data and detailed experimental protocols provided in this guide serve as a robust resource for scientists in the field, ensuring the integrity and accuracy of their spectroscopic analyses.
References
Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzanilide. PubChem Compound Database. Retrieved from [Link]
Choi, J.-H., Cho, M., & Lee, O. (2011). Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. The Journal of chemical physics, 134(15), 154504.
National Center for Biotechnology Information. (n.d.). 3'-Amino-4'-methoxyacetanilide. PubChem Compound Database. Retrieved from [Link]
Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
Stone, N., & Yarwood, J. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 22(8), 1341-1351.
Greif, M., & Zanni, M. T. (2023). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. The Journal of Physical Chemistry Letters, 14(42), 9576–9582.
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
Fringeli, U. P., & Günthard, H. H. (1981). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD). In Membranous Elements and Movement of Molecules (pp. 270-332). Springer, Berlin, Heidelberg.
Ufaruna, N., & Iornumbe, S. I. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Scientific & Engineering Research, 5(12), 1133-1138.
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 3-Methoxyacetanilide. NIST Chemistry WebBook. Retrieved from [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
Politzer, P., Murray, J. S., & Clark, T. (2021). Parallels between the chloro and methoxy groups for potency optimization. Physical Chemistry Chemical Physics, 23(3), 1543-1553.
National Institute of Standards and Technology. (n.d.). 3-Methoxyacetanilide. NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts. (2023, January 29). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). The IR spectrum value of N'-(4-Chlorobenzoyl)isonicotinohydrazidedan.... Retrieved from [Link]
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
Trajkovska, S., & Stefov, V. (2022). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE.
Politzer, P., Murray, J. S., & Clark, T. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved from [Link]
Bowie, J. H., & White, P. Y. (1978). Proximity Effects in Mass Spectra of Benzanilides. Australian Journal of Chemistry, 31(7), 1511-1517.
ResearchGate. (n.d.). IR spectrum of ethoxyated acetanilide. Retrieved from [Link]
A Comparative Guide to the Structural Elucidation of 4-chloro-N-(3-methoxyphenyl)benzamide: An In-depth Analysis of X-ray Crystallography Data and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solid-state structure of 4-chloro-N-(3-methoxyphenyl)benzamide, a molecule of interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solid-state structure of 4-chloro-N-(3-methoxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. We will delve into the definitive data obtained from single-crystal X-ray crystallography and contextualize its significance by comparing it with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling via Density Functional Theory (DFT). This multi-faceted approach underscores the importance of integrating various analytical methods for a holistic understanding of a molecule's structure and, by extension, its function.
The Gold Standard: Unveiling the Solid-State Architecture with X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] For 4-chloro-N-(3-methoxyphenyl)benzamide, this technique provides a high-resolution snapshot of the molecule's conformation and its intermolecular interactions within the crystal lattice.
The crystallographic data reveals that 4-chloro-N-(3-methoxyphenyl)benzamide crystallizes in the orthorhombic space group P 21 21 21 with two independent molecules in the asymmetric unit.[2] Both molecules are nearly planar, with dihedral angles between the two benzene rings of 11.92(6)° and 12.80(7)°.[2] This planarity is a key structural feature that can influence the molecule's packing and potential biological activity.
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. N—H⋯O hydrogen bonds link the molecules into chains, and these chains are further connected by C—H⋯O interactions to form a three-dimensional network.[2] Understanding these non-covalent interactions is crucial as they dictate the material's physical properties and can provide insights into potential binding modes with biological targets.
Crystallographic Data Summary for 4-chloro-N-(3-methoxyphenyl)benzamide
A Broader Perspective: Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive characterization often necessitates the use of complementary techniques that probe the molecule's properties in different states and from different perspectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.[3] Unlike X-ray crystallography, which gives a static picture of the molecule in a crystal, NMR can reveal information about the molecule's dynamic behavior in a more biologically relevant environment.
For 4-chloro-N-(3-methoxyphenyl)benzamide, ¹H and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the methoxy group protons. The chemical shifts, integration, and coupling patterns of these signals would confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom, with the carbonyl carbon having a characteristic downfield shift.
Predicted NMR Data for 4-chloro-N-(3-methoxyphenyl)benzamide
¹H NMR (Predicted)
¹³C NMR (Predicted)
Chemical Shift (ppm)
Assignment
~8.0 (s, 1H)
N-H
~7.8 (d, 2H)
Aromatic (ortho to C=O)
~7.5 (d, 2H)
Aromatic (ortho to Cl)
~7.3 (t, 1H)
Aromatic
~7.2 (m, 1H)
Aromatic
~6.8 (m, 2H)
Aromatic
~3.8 (s, 3H)
O-CH₃
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.[2] For 4-chloro-N-(3-methoxyphenyl)benzamide, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (261.70 g/mol ). The isotopic pattern of the molecular ion peak would also confirm the presence of a chlorine atom.
The fragmentation of the molecule under electron ionization would likely involve cleavage of the amide bond, leading to characteristic fragment ions.
Expected Mass Spectrometry Fragmentation for 4-chloro-N-(3-methoxyphenyl)benzamide
m/z
Fragment
261/263
[M]⁺ (Molecular ion)
139/141
[Cl-C₆H₄-CO]⁺
123
[H₂N-C₆H₄-OCH₃]⁺
111/113
[Cl-C₆H₄]⁺
108
[C₆H₄-OCH₃]⁺
Computational Modeling (DFT): A Theoretical Insight
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] In the context of small molecules, DFT can be used to predict the optimized geometry, providing theoretical bond lengths, bond angles, and torsion angles.[4][5] This data can then be compared with the experimental data from X-ray crystallography to validate both the experimental and theoretical results.
For 4-chloro-N-(3-methoxyphenyl)benzamide, a DFT calculation would likely predict a near-planar conformation, consistent with the X-ray data. Small differences between the calculated and experimental geometries can often be attributed to the influence of intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations.
Experimental Protocol: Obtaining Single-Crystal X-ray Diffraction Data
The acquisition of high-quality single-crystal X-ray diffraction data is a meticulous process that requires careful execution of several steps.
Step-by-Step Methodology
Crystal Growth:
Objective: To obtain single crystals of sufficient size and quality.
Procedure: Slow evaporation of a saturated solution of 4-chloro-N-(3-methoxyphenyl)benzamide in a suitable solvent (e.g., chloroform) is a common method.[2] The process should be slow to allow for the formation of well-ordered crystals. Other techniques like vapor diffusion or cooling crystallization can also be employed.
Crystal Selection and Mounting:
Objective: To select a single, defect-free crystal and mount it for data collection.
Procedure: Under a microscope, a suitable crystal (typically 0.1-0.3 mm in size) is selected. It is then mounted on a goniometer head using a cryoprotectant oil to prevent ice formation at low temperatures.
Data Collection:
Objective: To collect a complete set of diffraction data.
Procedure: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] The crystal is then irradiated with a monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-rays.
Structure Solution and Refinement:
Objective: To determine the atomic positions and refine the structural model.
Procedure: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Personal protective equipment for handling 4-chloro-N-(3-methoxyphenyl)benzamide
Executive Safety Summary Compound Status: Pharmacologically Active Research Scaffold Primary Hazard Class: Assumed Potent / Irritant (Control Band 3) 4-chloro-N-(3-methoxyphenyl)benzamide is a substituted benzamide deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Status: Pharmacologically Active Research Scaffold
Primary Hazard Class:Assumed Potent / Irritant (Control Band 3)
4-chloro-N-(3-methoxyphenyl)benzamide is a substituted benzamide derivative. While often used as a chemical intermediate, structurally similar analogs (e.g., IMB-0523) exhibit significant biological activity, including antiviral properties and P-glycoprotein (P-gp) inhibition [1, 2].
Critical Warning: Due to the lack of comprehensive toxicological data (NOAEL/LOAEL) for this specific isomer, you must apply the Precautionary Principle . Treat this compound as a potential sensitizer and systemic toxicant until definitive data proves otherwise. The lipophilic nature of the "4-chloro" and "3-methoxy" substituents facilitates cellular uptake, increasing the risk of transdermal absorption, especially when dissolved in organic solvents like DMSO.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the specific risks associated with the chemical structure:
Functional Group
Associated Risk
Mechanism of Action
Benzamide Core
Systemic Toxicity
Potential interference with poly(ADP-ribose) polymerase (PARP) or other signaling pathways.
Chloro- Substituent
Lipophilicity
Increases ability to penetrate the stratum corneum (outer skin layer).
Amide Bond
Hydrolysis
Stable under neutral conditions, but releases 3-methoxyaniline (a toxic aniline derivative) upon metabolic or strong acid hydrolysis.
Physical State
Inhalation
Likely a crystalline solid [3]. High risk of dust generation during weighing due to static charge.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this matrix to select equipment based on your specific operation.
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Dissolved in DMSO/MeOH)
Rationale (The "Why")
Respiratory
N95 or P100 Respirator (if outside hood) OR Class II Biosafety Cabinet (Recommended)
Fume Hood (Face velocity: 80–100 fpm)
Solids generate invisible micro-particulates. Solutions generate vapors; DMSO facilitates skin absorption of the solute.
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure. Substituted benzamides are prone to static buildup, causing "jumping" of powder.
Taring: Tare the weighing boat before opening the source container.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Decontamination: Immediately after weighing, wipe the balance area with a 10% surfactant solution (e.g., SDS) followed by 70% ethanol.
Scientific Note: Ethanol alone often spreads hydrophobic benzamides rather than lifting them. The surfactant encapsulates the lipophilic molecule first.
Protocol B: Solubilization (The Critical Danger Zone)
Goal: Prevent transdermal delivery via carrier solvents.
Solvent Choice: If using Dimethyl Sulfoxide (DMSO), acknowledge that it is a penetration enhancer .
Vessel Selection: Use glass or polypropylene (PP). Avoid polystyrene (PS), which may degrade with certain organic solvents.
Mixing: Vortex in a sealed tube inside the fume hood. Never vortex an open container.
Glove Discipline: If a drop of DMSO solution touches your glove, change gloves immediately . Do not wait. The breakthrough time for DMSO/Benzamide mixtures on nitrile is effectively zero.
Visualization: PPE Decision Logic
Use this workflow to determine the required safety setup before starting work.
Figure 1: Decision Logic for PPE Selection. Note that DMSO usage triggers the highest level of dermal protection due to permeation risks.
Emergency Response & Disposal
Spill Response (Solid)
Isolate: Evacuate the immediate area (3-meter radius).
PPE Up: Don N95/P100 respirator and double gloves.
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep.
Clean: Scoop up damp material. Clean surface with soap/water, then ethanol.
Spill Response (Liquid)
Absorb: Use universal absorbent pads or vermiculite.
Neutralize: No specific neutralization is required, but treat as halogenated waste.
Disposal: Place all waste in a container labeled "Hazardous Waste - Halogenated Organic."
Reasoning: The chlorine atom on the benzamide ring requires high-temperature incineration with scrubbers to prevent the formation of hydrochloric acid gas or dioxins during destruction. Do not mix with non-halogenated solvents.
References
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